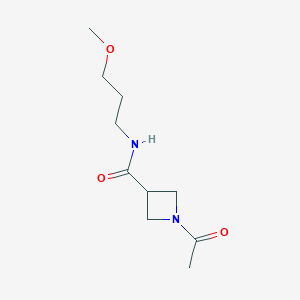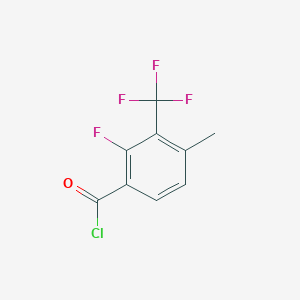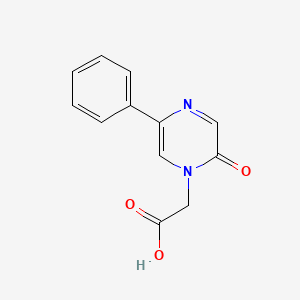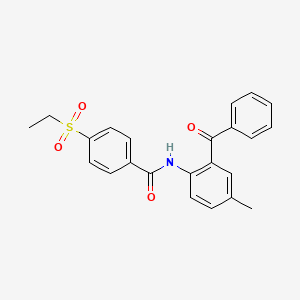![molecular formula C10H14N2O B2384383 1-ciclobutil-2-{[(piridin-4-il)metil]amino}etanol CAS No. 2164047-61-2](/img/structure/B2384383.png)
1-ciclobutil-2-{[(piridin-4-il)metil]amino}etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol is a compound that features a cyclobutanol ring substituted with a pyridin-4-ylmethylamino group This compound is of interest due to its unique structure, which combines the rigidity of the cyclobutane ring with the aromaticity and potential reactivity of the pyridine moiety
Aplicaciones Científicas De Investigación
2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new ligands for catalysis.
Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity or as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with pyridin-4-ylmethylamine under reductive amination conditions. This typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where a cyclobutanol derivative is coupled with a pyridin-4-ylboronic acid in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol would likely involve optimization of the aforementioned synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of more sustainable and environmentally friendly reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation conditions with a suitable catalyst like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides
Major Products
Oxidation: Formation of 2-{[(Pyridin-4-yl)methyl]amino}cyclobutanone
Reduction: Formation of 2-{[(Piperidin-4-yl)methyl]amino}cyclobutan-1-ol
Substitution: Formation of substituted derivatives depending on the nucleophile used
Mecanismo De Acción
The mechanism of action of 2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine moiety can participate in hydrogen bonding and π-π stacking interactions, while the cyclobutanol ring provides rigidity and spatial orientation to the molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol
- 2-{[(Pyridin-3-yl)methyl]amino}cyclobutan-1-ol
- 2-{[(Pyridin-4-yl)methyl]amino}cyclopentan-1-ol
Uniqueness
2-{[(Pyridin-4-yl)methyl]amino}cyclobutan-1-ol is unique due to the specific positioning of the pyridine ring at the 4-position, which can influence its electronic properties and reactivity. The cyclobutanol ring also imparts a distinct rigidity compared to larger ring systems, potentially affecting its binding interactions and stability in various applications .
Propiedades
IUPAC Name |
2-(pyridin-4-ylmethylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-2-1-9(10)12-7-8-3-5-11-6-4-8/h3-6,9-10,12-13H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNSKMJZJYYIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384304.png)
![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)





![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)
![3-fluoro-4-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2384322.png)

